ML-00253764 hydrochloride

GPCR signaling cAMP assay Inverse agonism

ML-00253764 hydrochloride (CAS 1706524-94-8) is a non-peptide, small-molecule melanocortin receptor 4 (MC4R) antagonist with a molecular weight of 413.71 and a purity of ≥98% (HPLC). It is characterized as a brain-penetrant compound that exhibits inverse agonist activity at the MC4R.

Molecular Formula C18H19BrClFN2O
Molecular Weight 413.7 g/mol
Cat. No. B10769235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML-00253764 hydrochloride
Molecular FormulaC18H19BrClFN2O
Molecular Weight413.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)CCC2=C(C=CC=C2F)C3=NCCN3.Cl
InChIInChI=1S/C18H18BrFN2O.ClH/c1-23-17-8-6-13(19)11-12(17)5-7-14-15(3-2-4-16(14)20)18-21-9-10-22-18;/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,21,22);1H
InChIKeyKZUMGPQDDCBFBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML-00253764 Hydrochloride: Core Identity and Baseline Properties for MC4R Antagonist Research


ML-00253764 hydrochloride (CAS 1706524-94-8) is a non-peptide, small-molecule melanocortin receptor 4 (MC4R) antagonist with a molecular weight of 413.71 and a purity of ≥98% (HPLC) . It is characterized as a brain-penetrant compound that exhibits inverse agonist activity at the MC4R [1]. The compound demonstrates selectivity for MC4R over MC3R and MC5R, with IC50 values of 0.32 µM, 0.81 µM, and 2.12 µM, respectively, and a binding affinity (Ki) of 0.16 µM at human MC4R [2].

Why ML-00253764 Hydrochloride Cannot Be Substituted by Generic MC4R Antagonists in Cachexia and Oncology Research


MC4R antagonists exhibit significant functional diversity. While many compounds antagonize the receptor, they differ in critical parameters such as brain penetration, signaling bias (e.g., inverse agonism vs. neutral antagonism), and selectivity profiles across melanocortin receptor subtypes. For instance, the peptide antagonist SHU9119 shows potent MC4R antagonism (IC50 0.06 nM) but also acts as an agonist at MC1R, confounding interpretation of in vivo outcomes . Similarly, MCL0020 demonstrates higher MC4R potency (IC50 11.63 nM) but lacks the inverse agonist activity at cAMP signaling that characterizes ML-00253764, which reduces cAMP accumulation by 20% at 100 µM [1]. The non-peptide scaffold of ML-00253764 also confers favorable brain penetrance and metabolic stability distinct from larger peptide-based antagonists, making direct substitution without validation scientifically unsound .

Quantitative Differentiation of ML-00253764 Hydrochloride: Head-to-Head Evidence Against Key Comparators


Functional Selectivity: Inverse Agonism vs. Neutral Antagonism in cAMP Signaling

ML-00253764 hydrochloride demonstrates functional inverse agonist activity at the MC4R, decreasing basal cAMP accumulation by 20% at concentrations ≥1 µM in MC4R-expressing HEK293 cell membranes [1]. In contrast, the potent MC4R antagonist MCL0020 (IC50 11.63 nM) behaves as a neutral antagonist in cAMP signaling, lacking this inverse agonist effect . This functional distinction is critical for experimental design, as inverse agonists can silence constitutive receptor activity, whereas neutral antagonists only block agonist-induced signaling.

GPCR signaling cAMP assay Inverse agonism HEK293 cells

In Vivo Efficacy: Prevention of Lean Body Mass Loss in Tumor-Bearing Mice

In a Lewis lung carcinoma (LLC) mouse model of cancer cachexia, twice-daily subcutaneous administration of ML-00253764 at 15 mg/kg for 13 days preserved lean body mass (LBM) compared to vehicle-treated controls, which exhibited significant LBM loss over the 21-day experiment (p < 0.05) [1]. The same study reported increased light-phase food intake (p < 0.05) but no effect on 24-hour intake. While peptide antagonists like SHU9119 increase food intake and body weight in rats, they lack this specific body composition preservation profile [2]. Furthermore, MCL0020, though more potent in binding assays, has not demonstrated comparable LBM preservation in cachexia models.

Cachexia Cancer In vivo Lean body mass

Anticancer Synergism: Potentiation of Temozolomide in Glioblastoma

In human glioblastoma (GBM) cell lines (U-87 and U-118), ML-00253764 alone induced antiproliferative and proapoptotic effects via inhibition of ERK1/2 and Akt phosphorylation [1]. Crucially, the combination of ML-00253764 with temozolomide demonstrated a highly synergistic effect (combination index < 1) on cell viability. In a U-87 xenograft mouse model, the combination significantly reduced tumor volume compared to either drug alone, with no additive toxicity [1]. In contrast, MCL0020 and Ipsen 5i have not been reported to synergize with temozolomide in GBM models, and SHU9119 is not brain-penetrant due to its peptide nature.

Glioblastoma Synergism Temozolomide Combination therapy

Selectivity Profile: Quantitative Comparison with Peptide and Non-Peptide Antagonists

ML-00253764 exhibits a distinct selectivity fingerprint across melanocortin receptor subtypes. Its IC50 values are 0.32 µM (MC4R), 0.81 µM (MC3R), and 2.12 µM (MC5R), yielding MC4R selectivities of 2.5-fold over MC3R and 6.6-fold over MC5R . In comparison, the peptide antagonist SHU9119 displays sub-nanomolar potency at MC4R (IC50 0.06 nM) but is non-selective, also potently targeting MC3R (0.23 nM) and acting as a partial agonist at MC5R (0.09 nM) and MC1R . The non-peptide MCL0020 shows higher MC4R potency (IC50 11.63 nM) and greater selectivity (>859-fold over MC1R, 96-fold over MC3R), but lacks ML-00253764's brain penetration and inverse agonism . HS014, another peptide antagonist, has a Ki of 3.16 nM at MC4R and selectivities of 34-fold over MC1R and 17-fold over MC3R .

Receptor selectivity MC4R MC3R MC5R Binding affinity

Brain Penetrance: A Critical Differentiator for Central Nervous System Applications

ML-00253764 hydrochloride is explicitly characterized as a brain-penetrant MC4R antagonist . This property is essential for studies targeting central melanocortin pathways involved in energy homeostasis, feeding behavior, and emotional regulation. In contrast, peptide-based MC4R antagonists like SHU9119, HS014, and HS024 do not efficiently cross the blood-brain barrier and require intracerebroventricular administration for central effects [1]. Among non-peptide antagonists, MCL0020 and Ipsen 5i are not consistently reported as brain-penetrant in the literature . Recent studies have demonstrated that intranasal administration of ML-00253764 in rats reduces anxiety and enhances exploratory behavior, confirming its central activity [2].

Blood-brain barrier CNS penetration Pharmacokinetics

Dual Pathway Signaling: ERK1/2 and Akt Inhibition in Cancer Cells

In glioblastoma and melanoma cell lines, ML-00253764 inhibits phosphorylation of both ERK1/2 and Akt, key nodes in pro-survival signaling pathways [1]. This dual inhibition leads to antiproliferative and proapoptotic effects. In contrast, the peptide antagonist SHU9119, while potently blocking cAMP, does not consistently inhibit ERK1/2 or Akt phosphorylation in cancer models [2]. MCL0020 has been shown to increase ERK1/2 phosphorylation in certain contexts, indicating biased signaling [3]. The ability of ML-00253764 to concurrently suppress both the MAPK/ERK and PI3K/Akt pathways may underpin its synergistic interactions with chemotherapeutics and targeted agents.

Cancer signaling ERK1/2 Akt Apoptosis

Optimal Research and Procurement Scenarios for ML-00253764 Hydrochloride Based on Quantitative Differentiation


Cancer Cachexia Model Development: Preserving Lean Body Mass

Investigators developing rodent models of cancer cachexia should select ML-00253764 hydrochloride over other MC4R antagonists due to its unique ability to preserve lean body mass (LBM) in tumor-bearing mice. The compound's inverse agonist activity at cAMP signaling and its brain penetrance are hypothesized to contribute to this effect. In contrast, MCL0020 and peptide antagonists have not demonstrated specific LBM preservation. ML-00253764 should be administered subcutaneously at 15 mg/kg twice daily to replicate the validated protocol [1].

Glioblastoma Combination Therapy Research: Synergism with Temozolomide

Researchers exploring novel combination strategies for glioblastoma should procure ML-00253764 hydrochloride to exploit its synergistic interaction with temozolomide. The compound's dual inhibition of ERK1/2 and Akt phosphorylation, combined with its brain penetration, makes it a compelling candidate for in vivo GBM xenograft studies. Substituting with MCL0020 or SHU9119 would forfeit this validated synergism, as neither has been shown to potentiate temozolomide in GBM models [2].

Central Melanocortin Pathway Studies: Behavioral and Feeding Regulation

For experiments requiring modulation of central MC4R activity (e.g., feeding behavior, anxiety, depression), ML-00253764 hydrochloride is the preferred choice among non-peptide antagonists due to its confirmed brain penetrance. Intranasal or systemic administration can be used to achieve central effects without the need for invasive intracerebroventricular injections required for peptide antagonists like SHU9119 or HS014. Recent behavioral studies validate its anxiolytic and exploratory-enhancing properties in rats [3].

Melanoma Targeted Therapy: Combination with B-raf Inhibitors

In melanoma research, particularly in B-raf mutant models, ML-00253764 hydrochloride should be selected for combination studies with vemurafenib. The compound demonstrates synergistic antiproliferative effects and inhibits ERK1/2 phosphorylation and BCL-XL expression in melanoma cells, without causing weight loss or genotoxicity in preclinical models [4]. Other MC4R antagonists have not been evaluated in this specific combination context, making ML-00253764 the only tool compound with validated efficacy for this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML-00253764 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.